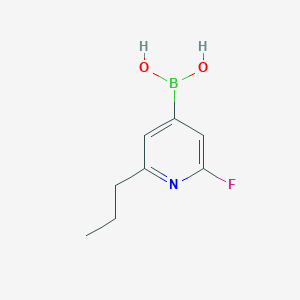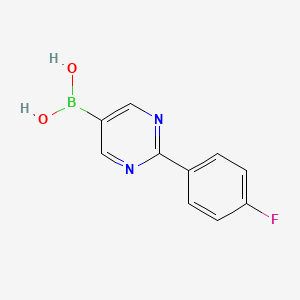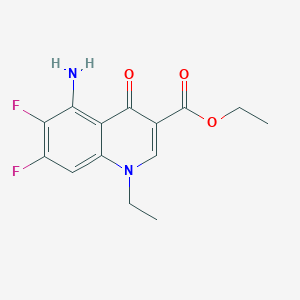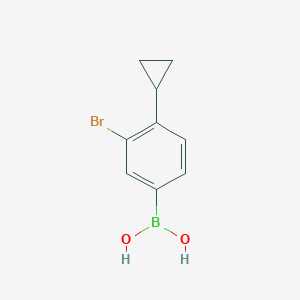
4-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 2’-position, and a carboxylic acid group at the 3-position of the biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxamide.
Applications De Recherche Scientifique
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxy-2-(trifluoromethyl)biphenyl-4-amine: This compound has an amine group instead of a carboxylic acid group.
4-(Trifluoromethyl)-2-biphenylcarboxylic acid: This compound lacks the methoxy group.
Uniqueness
4-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C15H11F3O3 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
2-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-7-6-9(8-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Clé InChI |
AKMGUPHWKCHPRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)





![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)
![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)
![5-[(4-fluorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B14086410.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)

